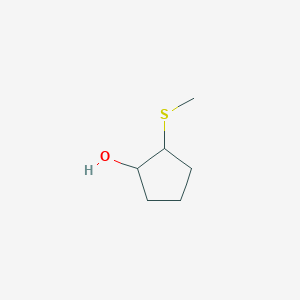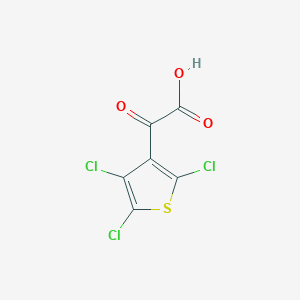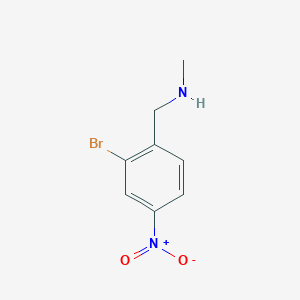
1-(2-bromo-4-nitrophenyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-nitrophenyl)-N-methylmethanamine is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a methylated amine group
Vorbereitungsmethoden
The synthesis of 1-(2-bromo-4-nitrophenyl)-N-methylmethanamine typically involves a multi-step process. One common method includes the bromination of 4-nitroaniline followed by methylation of the resulting product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
1-(2-Bromo-4-nitrophenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(2-amino-4-bromophenyl)-N-methylmethanamine, while substitution of the bromine atom can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-nitrophenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-bromo-4-nitrophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-4-nitrophenyl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(2-Bromo-4-nitrophenyl)piperidin-4-ol: This compound has a similar bromine and nitro substitution pattern but differs in the presence of a piperidine ring instead of a methylated amine group.
2-Bromo-1-(4-nitrophenyl)ethanone: This compound also contains a bromine and nitro group but has a different functional group arrangement, with an ethanone moiety instead of a methylmethanamine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a methylated amine group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
1-(2-bromo-4-nitrophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
RXEREOGKXLLNOG-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)

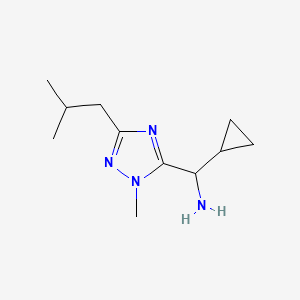
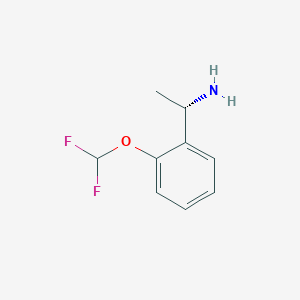
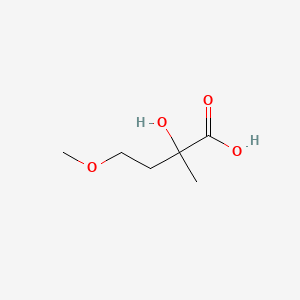

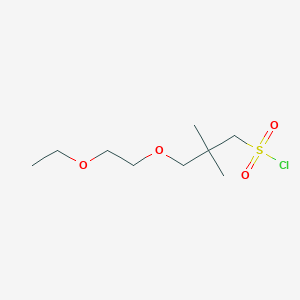

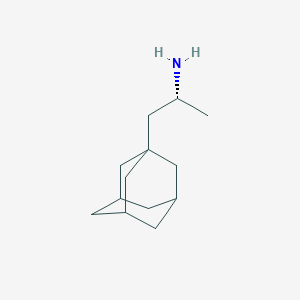
![(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)
